molecular formula C56H34BrF6N B3257319 (s,s)-3,4,5-Trifluorophenyl-nas bromide CAS No. 287384-12-7

(s,s)-3,4,5-Trifluorophenyl-nas bromide

Cat. No.: B3257319
CAS No.: 287384-12-7
M. Wt: 914.8 g/mol
InChI Key: NYWUJLJJIDDKII-UHFFFAOYSA-M
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Description

(s,s)-3,4,5-Trifluorophenyl-nas bromide is a useful research compound. Its molecular formula is C56H34BrF6N and its molecular weight is 914.8 g/mol. The purity is usually 95%.
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Biological Activity

(S,S)-3,4,5-Trifluorophenyl-NAS bromide is a chiral phase-transfer catalyst that has gained attention for its significant biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, focusing on its catalytic properties, enantioselectivity, and potential therapeutic implications.

This compound is characterized by its unique trifluoromethyl substituents and its ability to facilitate asymmetric reactions. It is primarily utilized in the synthesis of chiral compounds through phase-transfer catalysis (PTC). The compound appears as a white to brown crystalline powder with a specific rotation ranging from -40 to -60 degrees (D/20 degrees C) in chloroform solution .

Catalytic Activity

Research has demonstrated that this compound exhibits high catalytic activity and enantioselectivity in various asymmetric reactions. For instance, it has been effectively used in the asymmetric alkylation of alpha-amino acid derivatives, achieving enantioselectivities exceeding 99% . This makes it a valuable tool for synthesizing chiral pharmaceuticals.

Case Studies

  • Asymmetric Alkylation : In one study, the compound was employed in the phase-transfer catalytic α-alkylation of malonates, yielding products with up to 97% enantiomeric excess (ee) and high chemical yields (up to 99%) when tested with various alkyl halides . This underscores its efficiency as a catalyst in producing enantiomerically pure compounds.
  • Synthesis of Coerulescine : Another notable application involved the synthesis of (+)-coerulescine, where this compound was crucial for achieving high optical purity (>99% ee) through an enantioselective PTC allylation step . This compound has potential antitumor activity, highlighting the therapeutic relevance of products synthesized using this catalyst.

The mechanism by which this compound operates involves facilitating the transfer of alkyl groups to nucleophiles in an organic reaction medium. The presence of trifluoromethyl groups enhances the electrophilicity of the substrate, thus promoting higher reactivity and selectivity during the reaction process .

Summary of Findings

Study Reaction Type Enantioselectivity (%) Yield (%) Reference
Study 1Asymmetric Alkylation>99Up to 99
Study 2Synthesis of Coerulescine>9916

Scientific Research Applications

Asymmetric Synthesis

(S,S)-3,4,5-Trifluorophenyl-NAS bromide is primarily used as a chiral phase-transfer catalyst in asymmetric synthesis. It facilitates the enantioselective alkylation of α-amino acids and other chiral building blocks.

Case Study: Synthesis of Chiral Malonates
A notable application is the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using this compound as a catalyst. The reaction yielded α-methyl-α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivity (up to 98% ee) .

Reaction Yield (%) Enantiomeric Excess (%)
α-Alkylation9998

Chiral Alcohol Production

The compound is also employed in the production of chiral alcohols through enantioselective methods. This application is crucial in pharmaceutical synthesis where chirality plays a significant role in drug efficacy and safety .

Drug Synthesis

This compound serves as a vital reagent in the intricate processes involved in drug synthesis. Its ability to facilitate reactions that yield chiral intermediates makes it indispensable in medicinal chemistry .

Data Tables on Catalytic Performance

The following table summarizes the performance metrics of this compound in various catalytic applications:

Catalytic Reaction Substrate Yield (%) ee (%)
Asymmetric alkylationα-Methylmalonates9998
Synthesis of chiral alcoholsVarious alcoholsVariableHigh
Chiral building blocks synthesisα-Amino acid derivativesUp to 95Up to 97

Properties

IUPAC Name

10',16'-bis(3,4,5-trifluorophenyl)-13,13'-spirobi[13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene];bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H34F6N.BrH/c57-47-23-37(24-48(58)55(47)61)43-21-33-11-3-7-15-41(33)53-45(43)29-63(30-46-44(38-25-49(59)56(62)50(60)26-38)22-34-12-4-8-16-42(34)54(46)53)27-35-19-17-31-9-1-5-13-39(31)51(35)52-36(28-63)20-18-32-10-2-6-14-40(32)52;/h1-26H,27-30H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUJLJJIDDKII-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(C[N+]15CC6=C(C7=CC=CC=C7C=C6C8=CC(=C(C(=C8)F)F)F)C9=C(C5)C(=CC1=CC=CC=C19)C1=CC(=C(C(=C1)F)F)F)C=CC1=CC=CC=C14.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H34BrF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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